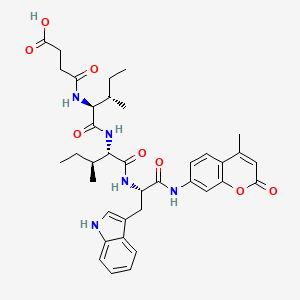
N-Succinyl-ile-ile-trp 7-amido-4-methylcoumarin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Succinyl-ile-ile-trp 7-amido-4-methylcoumarin: is a synthetic compound commonly used as a protease substrate. It is characterized by its empirical formula C37H45N5O8 and a molecular weight of 687.78 g/mol . This compound is particularly valuable in biochemical research due to its ability to act as a fluorogenic substrate for various proteases .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Succinyl-ile-ile-trp 7-amido-4-methylcoumarin involves multiple steps, including the coupling of amino acids and the attachment of the 7-amido-4-methylcoumarin moiety. The reaction conditions typically involve the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of peptide bonds .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows standard peptide synthesis protocols. This includes the use of solid-phase peptide synthesis (SPPS) techniques, which allow for the sequential addition of amino acids to a growing peptide chain .
Chemical Reactions Analysis
Types of Reactions: N-Succinyl-ile-ile-trp 7-amido-4-methylcoumarin primarily undergoes hydrolysis reactions when exposed to proteases. This hydrolysis results in the cleavage of the peptide bond, releasing the fluorescent 7-amido-4-methylcoumarin moiety .
Common Reagents and Conditions: The hydrolysis reactions typically occur under physiological conditions, with the presence of specific proteases such as trypsin or chymotrypsin . The reactions are often carried out at a pH of around 7.5, which is optimal for many proteases .
Major Products: The major product formed from the hydrolysis of this compound is the fluorescent compound 7-amido-4-methylcoumarin . This product is used as an indicator of protease activity .
Scientific Research Applications
N-Succinyl-ile-ile-trp 7-amido-4-methylcoumarin has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-Succinyl-ile-ile-trp 7-amido-4-methylcoumarin involves its cleavage by specific proteases. The compound is designed to be a substrate for these enzymes, which recognize and hydrolyze the peptide bond between the amino acids and the 7-amido-4-methylcoumarin moiety . Upon cleavage, the fluorescent 7-amido-4-methylcoumarin is released, allowing for the quantification of protease activity .
Comparison with Similar Compounds
Comparison: N-Succinyl-ile-ile-trp 7-amido-4-methylcoumarin is unique due to its specific amino acid sequence, which makes it a suitable substrate for a distinct set of proteases. Compared to similar compounds, it offers a different specificity and sensitivity in detecting protease activity .
Properties
Molecular Formula |
C37H45N5O8 |
|---|---|
Molecular Weight |
687.8 g/mol |
IUPAC Name |
4-[[(2S,3S)-1-[[(2S,3S)-1-[[(2S)-3-(1H-indol-3-yl)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C37H45N5O8/c1-6-20(3)33(41-30(43)14-15-31(44)45)37(49)42-34(21(4)7-2)36(48)40-28(17-23-19-38-27-11-9-8-10-26(23)27)35(47)39-24-12-13-25-22(5)16-32(46)50-29(25)18-24/h8-13,16,18-21,28,33-34,38H,6-7,14-15,17H2,1-5H3,(H,39,47)(H,40,48)(H,41,43)(H,42,49)(H,44,45)/t20-,21-,28-,33-,34-/m0/s1 |
InChI Key |
DIQQFBVJYYDILY-DFXXCKAUSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)NC3=CC4=C(C=C3)C(=CC(=O)O4)C)NC(=O)CCC(=O)O |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC3=CC4=C(C=C3)C(=CC(=O)O4)C)NC(=O)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















